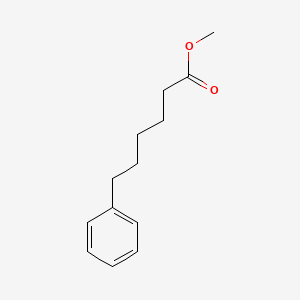

Methyl 6-phenylhexanoate

Description

Contextualization within Phenylalkanoate Esters and Methyl Esters in Organic Chemistry

Phenylalkanoate esters are a class of compounds that feature a phenyl group attached to an alkanoate ester. The presence of the aromatic ring and the ester functional group imparts a unique combination of properties, making them valuable intermediates and target molecules in various fields of chemical synthesis. tandfonline.comscribd.com The length of the alkyl chain connecting the phenyl group and the ester moiety can be varied, leading to a homologous series with differing physical and chemical characteristics.

Methyl esters, on the other hand, are esters derived from methanol (B129727). geeksforgeeks.org They are widely encountered in organic chemistry and biochemistry. geeksforgeeks.org In analytical chemistry, the conversion of fatty acids to their corresponding methyl esters (FAMEs) is a standard procedure for analysis by gas chromatography. geeksforgeeks.org In synthetic organic chemistry, the methyl ester group serves as a versatile functional handle that can undergo various transformations. geeksforgeeks.orgfiveable.me

Methyl 6-phenylhexanoate, therefore, combines the structural features of both these classes. Its unique structure, with a phenyl group and a hexanoate (B1226103) chain, gives it distinct properties compared to other related compounds. smolecule.com

Academic Significance and Research Trajectory

The academic significance of this compound and its derivatives is growing, with researchers exploring its potential in various applications. Studies have investigated its synthesis and its role as a substrate in enzymatic reactions. For instance, it has been used as a substrate to study the specificity of enzymes like α-chymotrypsin and subtilisin BPN'. nih.gov These studies help in understanding the structural requirements for enzyme-substrate interactions. nih.gov

Furthermore, research into related phenylalkanoate esters has revealed interesting chemical transformations. For example, studies on methyl phenylundecanoate have explored isomerization reactions, such as carbocation rearrangement and methyl migration, that occur during Friedel–Crafts alkylation. researchgate.netsemanticscholar.org Mass spectrometric studies of 6-phenylhexanoic acid and its methyl ester have also uncovered unique rearrangement-dissociation processes. researchgate.net

Derivatives of 6-phenylhexanoic acid have also been investigated for their biological activities. For instance, a new 6-phenylhexanoic acid derivative, methyl 5-acetamido-6-(4-hydroxyphenyl)-4-oxohexanoate, was isolated from a marine-derived fungus. nih.gov While this specific compound showed limited cytotoxic activity, the discovery highlights the potential of this structural scaffold in natural product chemistry. nih.gov Additionally, 6-phenylhexanamide (B1615602) derivatives have been identified as potent activators of mitofusin, suggesting potential therapeutic applications for mitochondrial diseases. nih.gov

Scope and Objectives of Current Research Landscape

The current research landscape for this compound and related compounds is multifaceted. Key areas of investigation include:

Synthetic Methodologies: Developing efficient and selective methods for the synthesis of this compound and its analogs remains an active area of research. guidechem.com This includes exploring different catalytic systems and reaction conditions.

Chemical Reactivity and Mechanistic Studies: Researchers are interested in understanding the chemical reactivity of this compound, including its behavior in various chemical transformations and the mechanisms of these reactions. researchgate.netsemanticscholar.org

Biochemical and Medicinal Chemistry Applications: A significant portion of research is dedicated to exploring the biological activities of derivatives of 6-phenylhexanoic acid. nih.govnih.gov This includes the design and synthesis of new compounds with potential therapeutic properties.

Materials Science: The unique structural features of phenylalkanoate esters suggest their potential use in the development of new materials with specific properties. smolecule.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 5581-76-0 | guidechem.com |

| Molecular Formula | C13H18O2 | guidechem.com |

| Molecular Weight | 206.28 g/mol | guidechem.com |

| Appearance | Colorless oil | escholarship.org |

| Topological Polar Surface Area | 26.3 Ų | guidechem.com |

| Rotatable Bond Count | 7 | guidechem.com |

Table 2: Spectroscopic Data for Methyl 2-oxo-6-phenylhexanoate

| Type | Data | Reference |

| ¹H NMR (200 MHz, CDCl₃) | δ 7.40–7.08 (m, 5 H), 3.84 (s, 3 H), 2.85 (t, J = 6.4 Hz, 2 H), 2.62 (t, J = 6.5 Hz, 2 H), 1.78–1.58 (m, 4 H) | escholarship.org |

| ¹³C NMR (50 MHz, CDCl₃) | δ 194.0, 161.4, 141.8, 128.3, 128.1, 125.8, 52.9, 39.1, 35.5, 30.6, 22.5 | escholarship.org |

| MS (m/z, ESI) | [M + NH₄]⁺ calcd. for C₁₃H₁₆O₃ 238.1, found, 238.2 | escholarship.org |

| HRMS (m/z, ESI) | [M + Na]⁺ calcd. for C₁₃H₁₆O₃, 243.0992; found, 243.0994 | escholarship.org |

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-phenylhexanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-15-13(14)11-7-3-6-10-12-8-4-2-5-9-12/h2,4-5,8-9H,3,6-7,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGXHKTRPOQOKRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10473766 | |

| Record name | 6-phenyl-hexanoic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10473766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5581-76-0 | |

| Record name | 6-phenyl-hexanoic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10473766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 6 Phenylhexanoate and Its Analogues

Conventional Esterification Routes

Conventional methods for the synthesis of methyl 6-phenylhexanoate primarily rely on the direct esterification of 6-phenylhexanoic acid or involve multi-step sequences to introduce additional functionality to the core structure.

Acid-Catalyzed Esterification Approaches

The most direct and widely used method for preparing this compound is the Fischer-Speier esterification. This acid-catalyzed reaction involves treating 6-phenylhexanoic acid with methanol (B129727) in the presence of a strong acid catalyst. smolecule.commasterorganicchemistry.commasterorganicchemistry.com Common catalysts for this transformation include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol (methanol) is typically used. masterorganicchemistry.commasterorganicchemistry.com

The mechanism of Fischer esterification proceeds through several reversible steps. masterorganicchemistry.comyoutube.com Initially, the carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comyoutube.com Subsequently, the nucleophilic oxygen of the alcohol attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. masterorganicchemistry.comyoutube.com A proton transfer then occurs from the alcohol moiety to one of the hydroxyl groups, forming a good leaving group (water). masterorganicchemistry.com Finally, elimination of water and deprotonation of the resulting protonated ester yields the final product, this compound. masterorganicchemistry.commasterorganicchemistry.com

| Reaction | Reactants | Catalyst | Key Features |

| Fischer-Speier Esterification | 6-phenylhexanoic acid, Methanol | H₂SO₄, HCl, TsOH | Equilibrium reaction; excess alcohol used to drive product formation. masterorganicchemistry.commasterorganicchemistry.com |

Multi-step Synthetic Sequences for Functionalized Analogues

The synthesis of functionalized analogues of this compound often requires multi-step reaction sequences. rsc.org These sequences allow for the introduction of various substituents on the aromatic ring or the aliphatic chain, leading to a diverse range of structures with potentially altered biological activities. For instance, the synthesis of methyl 6-[4-[[4-(6-methoxy-6-oxohexyl)phenyl]methyl]phenyl]hexanoate involves several steps, including the formation of key intermediates through acylation or alkylation, followed by a final esterification step. smolecule.com

Continuous-flow synthesis has emerged as a powerful technology for conducting multi-step syntheses in a more efficient and automated manner compared to traditional batch processes. rsc.orgnih.gov This methodology allows for the sequential transformation of a starting material as it moves through a series of reactors, enabling the construction of complex molecules like functionalized hexanoate (B1226103) derivatives with improved control over reaction conditions and reduced manual handling. rsc.org Such approaches are particularly valuable for creating libraries of analogues for structure-activity relationship studies.

Advanced Synthetic Strategies

To overcome the limitations of conventional methods and to access more complex and stereochemically defined analogues, a variety of advanced synthetic strategies have been developed. These include photocatalytic reactions, the use of specific organometallic reagents, and stereoselective synthesis.

Photocatalytic Hydroalkylation Techniques

A modern and efficient method for the synthesis of this compound involves photocatalytic hydroalkylation. rsc.org This technique utilizes visible light to generate radical intermediates under mild conditions. chemrxiv.org In a specific example, the gram-scale synthesis of this compound was achieved through the photocatalytic hydroalkylation of 4-phenyl-1-butene (B1585249) with a chloroacetate (B1199739) mediated by the formate (B1220265) ion. rsc.org This reaction proceeds in dimethyl sulfoxide (B87167) (DMSO) and yields the desired product in good yield. rsc.org

Photocatalysis in organic synthesis often involves the use of metal nanoparticle photocatalysts or organic dyes that can absorb light and initiate electron transfer processes, leading to the formation of reactive radical species. rsc.orgbeilstein-journals.org These methods offer a green and sustainable alternative to traditional synthetic routes that may require harsh reagents or high temperatures. rsc.org

| Method | Starting Materials | Reagents | Yield |

| Photocatalytic Hydroalkylation | 4-phenyl-1-butene, Chloroacetate | Sodium formate, DMSO, Light | 73% rsc.org |

Masked ω-Lithio Ester Enolate Chemistry

The use of masked ω-lithio ester enolates provides a versatile route to functionalized esters, including derivatives of this compound. mdpi.comnih.gov This strategy involves the generation of a lithium enolate at a position remote from a protected carbonyl group. mdpi.com The protection is crucial as it prevents the highly reactive organolithium species from reacting intramolecularly with the ester functionality. Ortho esters are commonly employed as the masking group for the carboxylic acid moiety. mdpi.com

The synthesis begins with an ω-chloro ortho ester, which undergoes a chlorine-lithium exchange using an arene-catalyzed lithiation process, such as with lithium and a catalytic amount of 4,4′-di-tert-butylbiphenyl (DTBB). mdpi.comnih.gov The resulting ω-lithio ortho ester can then react with various electrophiles. mdpi.com A final acid-catalyzed methanolysis step unmasks the ortho ester and forms the methyl ester, yielding the desired functionalized product. mdpi.comnih.gov For example, reaction with benzaldehyde (B42025) as the electrophile leads to the formation of methyl 6-hydroxy-6-phenylhexanoate. mdpi.com

| Intermediate | Protecting Group | Key Reaction | Example Product |

| Masked ω-Lithio Ester Enolate | Ortho ester | Chlorine-Lithium Exchange, Reaction with Electrophile | Methyl 6-hydroxy-6-phenylhexanoate mdpi.com |

Stereoselective and Asymmetric Synthesis Approaches

The development of stereoselective and asymmetric syntheses is crucial for accessing enantiomerically pure analogues of this compound, which is often a prerequisite for studying their biological activity. These methods aim to control the three-dimensional arrangement of atoms in the molecule.

One approach involves the lipase-catalyzed resolution of a racemic ester. researchgate.net For instance, racemic methyl 6-(1,4-dimethoxy-3-methyl-2-naphthyl)-6-(4-(propionyloxy)phenyl)hexanoate can be resolved to yield the optically active (R)-enantiomer. researchgate.net This enzymatic method provides a practical route to chiral building blocks. researchgate.net

Another strategy is the stereoselective reduction of a prochiral ketone. For example, the reduction of an enone-derived amino acid can be controlled to produce specific stereoisomers of allylic alcohols, which can then be further transformed. acs.org

Asymmetric hydrogenation is also a powerful tool. The hydrogenation of a hindered acrylic acid catalyzed by a Rhodium-JOSIPHOS system in the presence of a base has been used to afford a chiral carboxylic acid with high enantiomeric excess. researchgate.net This acid can then be esterified to the corresponding methyl ester.

Furthermore, stereoselective additions to aldehydes using chiral auxiliaries or catalysts can establish the desired stereochemistry. The synthesis of novel 2'-(S)-CCG-IV analogues, which are conformationally restricted cyclopropyl (B3062369) glutamate (B1630785) analogues, demonstrates a versatile stereoselective route that allows for late-stage diversification. nih.gov These advanced methods provide access to a wide array of chiral analogues of this compound for various applications. dokumen.pubresearchgate.netscispace.comresearchgate.net

| Method | Key Principle | Example Application |

| Lipase-catalyzed resolution | Enzymatic separation of enantiomers | Resolution of racemic methyl 6-(1,4-dimethoxy-3-methyl-2-naphthyl)-6-(4-(propionyloxy)phenyl)hexanoate researchgate.net |

| Asymmetric hydrogenation | Enantioselective reduction of a C=C double bond | Synthesis of a chiral carboxylic acid using a Rh-JOSIPHOS catalyst researchgate.net |

| Stereoselective reduction | Diastereoselective reduction of a ketone | Synthesis of stereochemically defined allylic alcohols from enone-derived amino acids acs.org |

| Chiral auxiliaries/catalysts | Control of stereochemistry in C-C bond formation | Synthesis of conformationally restricted cyclopropyl glutamate analogues nih.gov |

Process Intensification in Synthesis

Process intensification refers to the development of substantially smaller, cleaner, safer, and more energy-efficient technologies for chemical production. It focuses on novel methods and equipment to achieve significant improvements over traditional batch processing. Key strategies in process intensification include the integration of multiple operations into a single apparatus (multifunctional reactors), enhancing heat and mass transfer through advanced mixing and reduced diffusion pathways, miniaturization, and the use of alternative energy sources.

Applications of Flow Chemistry in Reaction Optimization

Flow chemistry, a cornerstone of process intensification, offers numerous advantages for the synthesis of fine chemicals and active pharmaceutical ingredients. nih.govbeilstein-journals.org By conducting reactions in a continuously flowing stream through a network of tubes or microreactors, flow chemistry provides superior control over reaction parameters such as temperature, pressure, and residence time. nih.gov This precise control, coupled with enhanced heat and mass transfer, often leads to higher yields, improved selectivity, and safer operating conditions, particularly for highly exothermic or hazardous reactions. mit.eduaiche.org

The synthesis of esters, including phenylalkanoates like this compound, can be significantly optimized using flow chemistry methodologies. A general approach involves pumping the reactants, such as the corresponding carboxylic acid (6-phenylhexanoic acid) and alcohol (methanol), along with a catalyst, through a heated reactor coil or a packed-bed reactor containing a solid-supported catalyst. The continuous nature of the process allows for rapid screening of reaction conditions to identify the optimal parameters for maximizing product yield and minimizing reaction time. researchgate.net

A key technique for optimizing reactions in a flow system is the use of Design of Experiments (DoE). rsc.orgrsc.org This statistical approach allows for the systematic variation of multiple parameters simultaneously, such as temperature, reactant concentrations, catalyst loading, and flow rate, to build a predictive model of the reaction space. For instance, in a Fischer esterification, a DoE approach could be employed to find the conditions that provide the highest conversion to this compound in the shortest time.

Research in the field has demonstrated the successful application of flow chemistry for various esterification reactions. For example, an automated screening of a Fischer esterification using on-line gas chromatographic analysis allowed for the determination of optimal reaction conditions within a single day, achieving a high production rate. researchgate.net While specific data for this compound is not extensively published, the principles from analogous ester syntheses can be directly applied. The table below illustrates a hypothetical optimization study for the synthesis of an ester in a flow reactor, based on common parameters investigated in such systems.

Table 1: Illustrative Data for Flow Chemistry Optimization of an Ester Synthesis

| Experiment | Temperature (°C) | Residence Time (min) | Catalyst Loading (mol%) | Reactant Ratio (Acid:Alcohol) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 80 | 10 | 1 | 1:5 | 75 |

| 2 | 100 | 10 | 1 | 1:5 | 85 |

| 3 | 100 | 5 | 1 | 1:5 | 82 |

| 4 | 100 | 10 | 2 | 1:5 | 92 |

| 5 | 100 | 10 | 1 | 1:10 | 88 |

The data in Table 1, while illustrative, showcases how systematic variation of parameters can lead to the identification of optimal conditions for a high-yielding synthesis. The enhanced safety profile of flow chemistry is particularly advantageous when dealing with reactive reagents or when operating at elevated temperatures and pressures to accelerate reaction rates. nih.gov Furthermore, the modular nature of flow systems allows for the straightforward integration of in-line purification steps, such as liquid-liquid extraction or chromatography, to create a telescoped process that generates the final product with high purity without the need for isolating intermediates. beilstein-journals.org

The development of continuous flow methods for the synthesis of complex molecules, including analogues of this compound, highlights the versatility of this technology. researchgate.net By leveraging the benefits of rapid optimization, improved safety, and scalability, flow chemistry represents a powerful tool for the efficient and sustainable production of this compound and related compounds.

Reactivity and Reaction Mechanisms of Methyl 6 Phenylhexanoate Derivatives

Electrophilic and Nucleophilic Reactivity Profiles

The reactivity of methyl 6-phenylhexanoate is characterized by the distinct electrophilic and nucleophilic centers within its structure. The molecule contains two primary reactive sites: the aromatic phenyl ring and the ester functional group.

The phenyl ring is electron-rich due to its delocalized π-electron system, making it susceptible to electrophilic aromatic substitution . scribd.com The alkyl chain attached to the ring is an electron-donating group, which typically activates the ring towards electrophiles and directs substitution to the ortho and para positions. scribd.com Reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation would occur on the phenyl ring, where an electrophile replaces one of the ring's hydrogen atoms.

The ester group provides the primary site for nucleophilic attack . The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, where the oxygen atom draws electron density away from the carbon. Nucleophiles can attack this carbonyl carbon, leading to substitution or addition reactions. Common reactions include hydrolysis (reaction with water to form 6-phenylhexanoic acid and methanol), transesterification (reaction with another alcohol to form a different ester), and reaction with organometallic reagents. The carbonyl oxygen and the ether oxygen of the ester group also possess lone pairs of electrons, allowing them to act as Lewis bases or hydrogen bond acceptors.

Intramolecular Rearrangements and Fragmentation Pathways

Intramolecular processes are particularly evident in the mass spectrometric analysis of this compound and its derivatives, revealing complex rearrangements and fragmentation patterns.

Electron ionization mass spectrometry (EI-MS) of this compound reveals characteristic fragmentation pathways. One of the most significant fragmentation processes observed is the loss of a neutral methanol (B129727) molecule (CH₃OH), resulting in a prominent M-32 peak. semanticscholar.orgscispace.com Studies on the pyrolysis mass spectra of this compound have elucidated the mechanism for this elimination. semanticscholar.org It has been demonstrated through deuterium (B1214612) labeling that this elimination is not a simple cleavage typical of many fatty acid methyl esters. scispace.com Instead, it specifically involves a benzylic hydrogen, activated by the aromatic group. scispace.com The charge in these reactions is not necessarily located on the ester group. scispace.com

This behavior contrasts with simple aliphatic esters where fragmentation is often dominated by cleavage adjacent to the carbonyl group. neu.edu.trlibretexts.org In the case of phenyl-substituted esters like this compound, the phenyl group plays a crucial role in directing the fragmentation pathways.

While direct studies on this compound are specific, broader research into the synthesis of related long-chain phenyl fatty acid esters, such as methyl phenylundecanoate via Friedel-Crafts alkylation, provides significant insight into potential carbocation rearrangements. semanticscholar.orgresearchgate.net In these reactions, the initial electrophilic addition to the benzene (B151609) ring can form a carbocation at various positions along the alkyl chain. semanticscholar.org This carbocation can then undergo rearrangements to form more stable carbocations before the final product is formed. msu.edumasterorganicchemistry.com

These rearrangements include:

Hydride Shifts: A hydrogen atom with its bonding electrons can migrate to an adjacent carbocation center, typically converting a less stable secondary carbocation into a more stable tertiary one. libretexts.org

Methyl Shifts: Similarly, a methyl group can migrate to an adjacent carbocation, leading to a more stable carbocation and a rearranged carbon skeleton. semanticscholar.orglibretexts.org

For instance, in the Friedel-Crafts alkylation of benzene with methyl 10-undecenoate, multiple isomers of methyl phenylundecanoate (from methyl 6-phenylundecanoate to methyl 10-phenylundecanoate) are formed due to carbocation rearrangements along the fatty acid chain. semanticscholar.orgresearchgate.net This indicates that the phenyl group can be located at different positions. Furthermore, methyl migration has also been observed, leading to the formation of isomers like methyl 6-methyldecanoate. semanticscholar.org These phenomena highlight the dynamic nature of carbocation intermediates in reactions involving long alkyl chains attached to a phenyl group.

| Rearrangement Type | Description | Observed in Synthesis of Related Compounds |

| Carbocation Rearrangement | Migration of the positive charge along the alkyl chain via hydride shifts, leading to positional isomers. | Formation of methyl 6- to 10-phenylundecanoate isomers. semanticscholar.org |

| Methyl Migration | Shift of a methyl group, resulting in a branched-chain product. | Formation of methyl 6- to 9-methyldecanoate isomers. semanticscholar.org |

Long-range hydrogen transfer is another significant intramolecular process observed during the mass spectrometric fragmentation of phenyl fatty acid esters. semanticscholar.orgresearchgate.net In the case of this compound, isotopic tracer studies have provided a deep understanding of this mechanism. semanticscholar.org It was shown that a hydrogen atom from the C-5 position of the hexanoate (B1226103) chain participates in the fragmentation. semanticscholar.org This hydrogen is transferred to the ester group, facilitating the breaking of the ester bond and the loss of a neutral molecule. semanticscholar.org The process is believed to proceed through a bicyclic hydrogen-bridged transition state. semanticscholar.org

This intramolecular hydrogen transfer can occur over a considerable distance along the carbon chain. semanticscholar.orgresearchgate.net The presence of unsaturated bonds or aromatic rings in the molecule can initiate or promote these hydrogen transfer processes. semanticscholar.org Studies on various methyl phenylundecanoate isomers confirmed that hydrogen atoms from the phenyl group itself could also be transferred to the ester group, further demonstrating the possibility of long-range intramolecular hydrogen transfer. semanticscholar.orgresearchgate.net

| Process | Mechanism Detail | Key Finding for this compound |

| Hydrogen Transfer | Intramolecular transfer of a hydrogen atom to the ester functional group prior to fragmentation. | Isotopic labeling shows the hydrogen from C-5 is involved in the loss of the ester group. semanticscholar.org |

| Transition State | The transfer is mediated by a bicyclic hydrogen-bridged transition state. semanticscholar.org | This explains the specific fragmentation pattern observed in mass spectrometry. semanticscholar.org |

Advanced Reaction Types

Alkylation: this compound and its derivatives can undergo various alkylation reactions. A practical, gram-scale synthesis of this compound has been achieved via a photocatalytic hydroalkylation of 4-phenylbutene with methyl chloroacetate (B1199739), mediated by a formate (B1220265) ion. rsc.org Other derivatives have been prepared through Giese-type alkylation of dehydroalanine (B155165) derivatives. beilstein-journals.org Furthermore, the phenyl ring can be alkylated via Friedel-Crafts reactions, as seen in the synthesis of related compounds where benzene is alkylated with unsaturated methyl esters. semanticscholar.orgresearchgate.net

Cyclization: Derivatives of this compound are valuable precursors for cyclization reactions to form polycyclic structures. For example, methyl 2-diazo-3-oxo-6-phenylhexanoate can undergo intramolecular C-H bond alkoxylation cyclization reactions. sci-hub.se Rhodium(II)-catalyzed reactions of related diazo ketoesters can generate electrophilic metallo carbenoids, which then react with a nucleophilic carbonyl oxygen to form cyclic carbonyl ylide intermediates, ultimately leading to substituted 1,3-dioxoles. nih.gov Stepwise 1,5-hydride migration/cyclization reactions, catalyzed by B(C₆F₅)₃, have also been used to construct six-membered carbocyclic β-amino acid derivatives from similar amine-tethered unsaturated acid derivatives. rsc.org

Conjugate Addition: Conjugate addition, or Michael addition, is a key reaction for α,β-unsaturated derivatives of this compound. masterorganicchemistry.com In such a derivative, the β-carbon relative to the carbonyl group becomes an electrophilic site. wikipedia.orglibretexts.org Nucleophiles, including enolates, amines, thiols, and organocuprates (Gilman reagents), can add to this β-position. libretexts.orgchemtube3d.com This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. For example, the conjugate addition of a nucleophile to a hypothetical methyl 6-phenylhex-2-enoate would result in the formation of a substituted saturated ester, a reaction that proceeds via a resonance-stabilized enolate intermediate. wikipedia.org

| Reaction Type | Example/Application | Key Intermediate/Catalyst |

| Alkylation | Photocatalytic hydroalkylation of 4-phenylbutene to form this compound. rsc.org | Formate ion, Photocatalyst rsc.org |

| Cyclization | Rh(II)-catalyzed reaction of a diazo derivative to form 1,3-dioxoles. nih.gov | Rhodium carbenoid nih.gov |

| Conjugate Addition | Addition of a nucleophile to the β-carbon of an α,β-unsaturated ester derivative. wikipedia.orglibretexts.org | Enolate intermediate wikipedia.org |

Radical-Mediated Transformations (e.g., Bromine Radical Catalysis)

Radical-mediated reactions offer a powerful and versatile platform for the functionalization of organic molecules, including derivatives of this compound. These transformations often proceed under mild conditions and exhibit unique reactivity patterns compared to traditional ionic reactions. A notable example is the use of bromine radical catalysis, particularly under visible-light irradiation, which has emerged as a valuable tool for C-H bond functionalization and the formation of new carbon-carbon bonds.

Research has demonstrated the application of visible-light-mediated bromine radical catalysis in the hydroacylation of vinyl arenes, leading to the synthesis of ketoesters. researchgate.netnih.gov In one such study, the reaction of an aldehyde with a vinyl arene in the presence of a bromine radical precursor, such as N-bromosuccinimide (NBS), and under visible light irradiation, resulted in the formation of a derivative of this compound. researchgate.net

The proposed mechanism for this transformation involves the photolytic homolysis of the N-Br bond in NBS to generate a bromine radical. This bromine radical then abstracts a hydrogen atom from the aldehyde, forming an acyl radical and hydrogen bromide (HBr). The acyl radical subsequently adds to the vinyl arene to generate a benzylic radical intermediate. This intermediate is then trapped by HBr to afford the final product and regenerate the bromine radical, thus completing the catalytic cycle. The presence of light is crucial for the continuous generation of the bromine radical. researchgate.net

A specific example of this methodology is the synthesis of methyl 4-oxo-6-phenylhexanoate. researchgate.netnih.gov The reaction between 3-phenylpropanal (B7769412) and methyl acrylate, catalyzed by a bromine radical under visible light, yields the target ketoester. This transformation showcases the utility of bromine radical catalysis in constructing functionalized derivatives of this compound.

Another instance of radical-mediated transformation involves the intramolecular reactions of diazo derivatives of this compound. For example, methyl 2-diazo-3-oxo-6-phenylhexanoate can undergo intramolecular C–H alkoxylation catalyzed by iron salts. sci-hub.se This reaction is proposed to proceed through the formation of a vinylic carboradical intermediate, which then undergoes a proximal hydrogen atom abstraction followed by a rapid radical recombination to form a new C-O bond, leading to the synthesis of O-heterocycles. sci-hub.se

These examples highlight the potential of radical-mediated reactions in the synthesis and functionalization of derivatives of this compound, providing access to a range of complex molecules.

Data on Radical-Mediated Synthesis of a this compound Derivative

The following table summarizes the experimental results for the synthesis of methyl 4-oxo-6-phenylhexanoate via a visible-light-mediated bromine radical-catalyzed hydroacylation reaction. researchgate.netnih.govresearchsquare.com

| Entry | Reactants | Catalyst | Solvent | Light Source | Time (h) | Yield (%) |

| 1 | 3-Phenylpropanal, Methyl acrylate | NBS (20 mol%) | Dichloromethane | Blue LED | 24 | 70 |

Computational Chemistry Approaches and Theoretical Insights

Integration of Computational Chemistry in Synthetic Design

The synthesis of methyl 6-phenylhexanoate, while seemingly straightforward, provides a useful case study for illustrating how computational chemistry can be integrated into synthetic design to optimize reaction conditions, predict outcomes, and provide a deeper understanding of reaction mechanisms. Computational approaches, particularly Density Functional Theory (DFT), have become invaluable tools for chemists in planning and executing synthetic routes. researchgate.net

One of the primary applications of computational chemistry in the synthesis of this compound is in the elucidation of reaction pathways and the characterization of transition states. For instance, in a Fischer esterification reaction between 6-phenylhexanoic acid and methanol (B129727), computational models can be employed to map out the potential energy surface of the reaction. pku.edu.cnnih.gov This allows for the identification of the lowest energy pathway and the calculation of activation energies for key steps, such as the initial protonation of the carboxylic acid, the nucleophilic attack by methanol, and the final elimination of water.

Table 1: Hypothetical DFT-Calculated Energy Barriers for Key Steps in the Fischer Esterification of 6-Phenylhexanoic Acid

| Reaction Step | Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) |

| Protonation of Carbonyl Oxygen | B3LYP | 6-31G | 5.2 |

| Nucleophilic Attack by Methanol | B3LYP | 6-31G | 15.8 |

| Proton Transfer | B3LYP | 6-31G | 8.1 |

| Elimination of Water | B3LYP | 6-31G | 12.5 |

Note: The data in this table is hypothetical and for illustrative purposes only.

These calculations can provide quantitative support for understanding the kinetics of the reaction and help in selecting the appropriate acid catalyst and reaction temperature to maximize the yield of this compound. rsc.org

Furthermore, computational chemistry plays a crucial role in designing alternative synthetic strategies. For example, a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling between a boronic acid derivative and a suitable halo-ester, could be another route to this compound. DFT calculations can be instrumental in understanding the complex catalytic cycle of such reactions. researchgate.netscience.gov This includes modeling the oxidative addition, transmetalation, and reductive elimination steps. By studying the geometries and energies of the intermediates and transition states, chemists can rationally design more efficient catalyst systems, including the choice of ligands and reaction conditions. rsc.orgresearchgate.net

Table 2: Hypothetical Computational Analysis of Ligand Effects on a Suzuki Coupling for this compound Synthesis

| Ligand | Oxidative Addition Barrier (kcal/mol) | Reductive Elimination Barrier (kcal/mol) | Predicted Relative Rate |

| PPh₃ | 18.3 | 10.1 | 1.0 |

| P(o-tol)₃ | 16.5 | 9.5 | 2.5 |

| XPhos | 14.2 | 8.7 | 5.8 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Beyond mechanistic studies, computational tools are increasingly used for the in silico prediction of reaction outcomes. mit.edunih.govbohrium.com By leveraging machine learning models trained on large datasets of known reactions, it is possible to predict the major product of a reaction, including potential side products. nih.govrsc.org For the synthesis of this compound, such models could be used to evaluate different synthetic routes and identify those with the highest probability of success, thereby reducing the need for extensive experimental screening. researchgate.net

In essence, the integration of computational chemistry into the synthetic design of a molecule like this compound allows for a more rational and efficient approach. It moves beyond simple trial-and-error experimentation to a more predictive and understanding-driven process, ultimately saving time and resources in the laboratory. mit.edu

Biocatalysis and Biotransformation Studies

Enzymatic Synthesis of Phenylalkanoates and Analogues

Enzymes, as biocatalysts, provide significant advantages in chemical synthesis, including high stereoselectivity and mild reaction conditions. nih.govnih.gov Their application in producing phenylalkanoates and related chiral building blocks is a field of growing interest.

Lipase-Catalyzed Hydrolysis for Chiral Resolution

Lipases (EC 3.1.1.3) are highly versatile enzymes known for their ability to catalyze a wide range of reactions, including hydrolysis and esterification, often at an aqueous-organic interface. researchgate.net One of their most valuable applications in organic synthesis is the kinetic resolution of racemic mixtures to produce enantiomerically pure compounds. researchgate.net This technique is particularly effective for resolving racemic secondary alcohols through asymmetric acylation or hydrolysis. researchgate.net

In the context of phenylalkanoates, a lipase (B570770) would selectively hydrolyze one enantiomer of a racemic ester like methyl 6-phenylhexanoate, leaving the other enantiomer unreacted. This process allows for the separation of the two enantiomers—one as the resulting carboxylic acid and the other as the unreacted ester. Lipases such as Burkholderia cepacia lipase (BCL) have been widely used for such resolutions in non-aqueous environments. researchgate.net The efficiency and enantioselectivity of this resolution can be influenced by factors such as the solvent, temperature, and the specific lipase used. While lipase-catalyzed resolution of secondary alcohols is common, resolving chiral primary alcohols is more challenging due to lower enantioselectivity.

Table 1: Key Aspects of Lipase-Catalyzed Kinetic Resolution

| Feature | Description | Relevance to Phenylalkanoates |

|---|---|---|

| Principle | Enzymes selectively react with one enantiomer in a racemic mixture. | Can be used to separate (R)- and (S)-enantiomers of phenylalkanoate esters or their precursor alcohols. |

| Common Reactions | Hydrolysis, esterification, transesterification. researchgate.net | Selective hydrolysis of one enantiomer of this compound. |

| Advantages | High enantioselectivity, mild reaction conditions, fewer byproducts. researchgate.net | Environmentally friendly route to chiral intermediates. |

| Influencing Factors | Enzyme source, solvent, temperature, acyl donor. | Optimization is required to achieve high enantiomeric excess (ee) and conversion. |

Enzyme Engineering for Tailored Catalysis

While naturally occurring enzymes offer remarkable catalytic properties, their function can be further optimized and expanded through protein engineering. nih.gov Directed evolution and rational design are powerful strategies to create tailored biocatalysts with enhanced stability, activity, and substrate specificity for industrial applications. nih.gov For instance, enzymes can be engineered to accept non-natural substrates or to perform novel chemical transformations.

In the synthesis of phenylalkanoates, enzyme engineering could be applied to:

Improve Lipase Selectivity: Engineering a lipase to enhance its enantioselectivity (E-value) towards a specific phenylalkanoate ester, leading to higher optical purity of the products.

Develop Novel Synthases: Creating "ncAA synthases" (noncanonical amino acid synthases) from existing enzyme scaffolds to produce chiral precursors for complex phenylalkanoates. nih.gov

Enhance Stability: Modifying enzymes to withstand industrial process conditions, such as higher temperatures or the presence of organic solvents, which is often required for reactions involving hydrophobic substrates like phenylalkanoates. frontiersin.org

The development of immobilized enzymes, where the biocatalyst is fixed to a solid support, is another strategy that improves stability and allows for easy separation and reuse, making the process more cost-effective. frontiersin.org

Biocatalytic Routes to Chiral Building Blocks

Biocatalysis is a well-established technology for conducting clean and straightforward stereoselective transformations to produce high-value chiral compounds. nih.gov Enzymes like hydrolases, oxidoreductases, and lyases are used to synthesize chiral intermediates for the pharmaceutical and fine chemical industries. nih.govnih.gov These chiral building blocks, or synthons, are essential for constructing more complex molecules.

Biocatalytic methods can be employed to generate precursors for this compound. For example:

Asymmetric Reduction: Ketoreductases can asymmetrically reduce a prochiral ketone precursor to a specific chiral alcohol, which can then be esterified to form the desired enantiopure phenylalkanoate.

C-C Bond Formation: Enzymes such as aldolases can be used to form carbon-carbon bonds with high stereocontrol, creating the backbone of the phenylalkanoate molecule. nih.gov

Asymmetric Amination: Transaminases can be used to produce chiral amines from prochiral ketones, which are valuable building blocks for various pharmaceuticals. nottingham.ac.uk While not directly a phenylalkanoate, these chiral synthons can be precursors for more complex aromatic derivatives.

Microbial Degradation and Metabolism Pathways

Microorganisms play a critical role in the biogeochemical cycling of organic compounds, including the breakdown of aromatic molecules. Understanding these degradation pathways is essential for bioremediation and for developing novel biotransformation processes.

Bacterial Metabolism of Phenylalkanes (e.g., Nocardia, Pseudomonas)

Bacteria have evolved diverse metabolic pathways to utilize aromatic compounds as sources of carbon and energy. nih.gov The degradation of phenylalkanes often involves initial oxidation of the alkyl side chain, followed by cleavage of the aromatic ring.

Studies on Nocardia salmonicolor have shown its ability to grow on long-chain 1-phenylalkanes. The proposed catabolic pathway involves:

ω-Oxidation: The terminal methyl group of the alkane chain is oxidized.

β-Oxidation: The side chain is shortened via β-oxidation, leading to intermediates like 4-phenylbutyrate (B1260699) and eventually phenylacetate (B1230308). nih.gov

Aromatic Ring Cleavage: Phenylacetate is hydroxylated to form intermediates like o-hydroxyphenylacetate or homogentisate, which then undergo ring fission. nih.gov During growth on 1-phenyldodecane, intermediates such as 4-phenylbutyrate, cinnamate, and phenylacetate accumulate in the medium. nih.gov

Similarly, Pseudomonas species are well-known for their ability to degrade a wide range of aromatic compounds. nih.govresearchgate.net The catabolism of phenylacetate in bacteria like Pseudomonas putida involves its conversion to phenylacetyl-CoA, which is then activated by a multicomponent oxygenase to form a ring 1,2-epoxide. nih.gov This reactive intermediate is subsequently isomerized and hydrolyzed, leading to ring cleavage and eventual conversion into central metabolites like acetyl-CoA and succinyl-CoA. nih.gov

Table 2: Bacterial Degradation of Phenylalkanes

| Microorganism | Substrate | Key Intermediates | Metabolic Pathway |

|---|---|---|---|

| Nocardia salmonicolor | 1-Phenyldodecane | 4-Phenylbutyrate, Cinnamate, Phenylacetate, o-Hydroxyphenylacetate nih.gov | ω-oxidation, β-oxidation, Ring Cleavage |

| Pseudomonas putida | Phenylalanine, Phenylacetate | Phenylacetyl-CoA, Ring 1,2-epoxide nih.gov | CoA-thioester formation, Epoxidation, Ring Cleavage |

Yeast-Mediated Biotransformations of Aromatic Compounds

Yeasts are eukaryotic microorganisms that also possess the enzymatic machinery to transform and degrade aromatic compounds, including polycyclic aromatic hydrocarbons (PAHs). mdpi.com Their ability to perform these biotransformations makes them promising candidates for bioremediation and the production of flavor and aroma compounds. mdpi.comscispace.com

Genera such as Candida, Cryptococcus, Rhodotorula, and Trichosporon have been isolated from contaminated environments and have shown the ability to transform PAHs. nih.gov The initial step in the degradation of aromatic compounds by yeasts often involves enzymes like cytochrome P450 monooxygenases, which introduce hydroxyl groups onto the aromatic ring, increasing its reactivity and water solubility. mdpi.com

Yeast-mediated biotransformations can include a variety of reactions such as oxidations, reductions, isomerizations, and hydrations. mdpi.com For example, in the brewing process, yeasts can transform aromatic terpene compounds from hops into a diverse array of aroma molecules. mdpi.com This metabolic versatility suggests that yeasts could be used to modify the structure of phenylalkanoates, potentially adding hydroxyl groups to the phenyl ring or modifying the ester group, to create novel compounds.

Biosynthesis of Polyhydroxyalkanoates (PHAs) from Phenylalkanoic Acids

Polyhydroxyalkanoates (PHAs) are biodegradable polyesters synthesized by numerous microorganisms as intracellular carbon and energy storage materials. nih.govresearchgate.net The biosynthesis of PHAs from phenylalkanoic acids is of significant interest as it allows for the production of functionalized biopolymers with unique properties, such as altered crystallinity and thermal characteristics, conferred by the aromatic side chains. researchgate.net

Bacteria from the genus Pseudomonas, especially Pseudomonas putida, are frequently utilized for producing medium-chain-length PHAs (mcl-PHAs) from various fatty acids and related substrates. researchgate.netnih.govplos.org When grown on phenylalkanoic acids, these bacteria can incorporate monomers containing phenyl groups into the PHA polymer chain. nih.govresearchgate.net

The metabolic pathway for incorporating phenylalkanoic acids into PHAs generally involves the β-oxidation cycle. The phenylalkanoic acid is activated to its coenzyme A (CoA) thioester and subsequently undergoes rounds of β-oxidation. This process generates (R)-3-hydroxyacyl-CoA intermediates, which are the direct precursors for PHA synthase (PhaC). nih.gov The PHA synthase enzyme then polymerizes these monomers to form the PHA polymer. nih.gov

For instance, studies using 5-phenylvaleric acid as a carbon source for P. putida and P. oleovorans have demonstrated the production of PHAs containing 3-hydroxy-5-phenylvalerate (3H5PV) monomers. researchgate.net This indicates that the substrate is processed through β-oxidation to provide the necessary building blocks for polymerization. Similarly, it is expected that 6-phenylhexanoic acid (derived from the hydrolysis of this compound) would be metabolized to generate 3-hydroxy-6-phenylhexanoate-CoA, which would then be incorporated into the PHA backbone.

The composition of the resulting PHA can be influenced by the specific substrate provided and the microbial strain used. Research has shown that when P. putida is grown on mixtures of alkanoic and phenylalkanoic acids, it can produce random copolymers containing repeating units derived from both substrates. researchgate.net

| Bacterial Strain | Carbon Substrate | Resulting PHA Monomer Units | Reference |

|---|---|---|---|

| Pseudomonas putida | 5-Phenylvaleric Acid (5PVA) | Poly(3-hydroxy-5-phenylvalerate) | researchgate.net |

| Pseudomonas oleovorans | 5-Phenylvaleric Acid (5PVA) | Poly(3-hydroxy-5-phenylvalerate) | researchgate.net |

| Pseudomonas putida | Mixture of Nonanoic Acid and 5-Phenylvaleric Acid | Random copolymer containing 3-hydroxynonanoate and 3-hydroxy-5-phenylvalerate units | researchgate.net |

Advanced Synthetic Applications of Methyl 6 Phenylhexanoate As a Building Block

Environmental Fate and Biodegradation Research

Pathways and Mechanisms of Biodegradation in Environmental Systems

The biodegradation of 6-phenylhexanoic acid, the primary metabolite of Methyl 6-phenylhexanoate, is expected to proceed through pathways established for other phenylalkanoic acids. These pathways differ significantly depending on the presence or absence of oxygen.

Aerobic Degradation

Under aerobic conditions, microorganisms utilize oxygen-dependent enzymes to break down aromatic compounds. The degradation of the alkyl side chain of phenylalkanoic acids is the primary aerobic strategy. This process typically occurs via β-oxidation, a pathway that sequentially shortens the fatty acid chain. For 6-phenylhexanoic acid, β-oxidation would shorten the six-carbon chain, two carbons at a time, leading to the formation of phenylacetic acid and benzoic acid as key intermediates. nih.govresearchgate.net These central intermediates are then funneled into the Krebs cycle after the aromatic ring is cleaved by powerful oxygenase enzymes. unesp.brmdpi.com

The aerobic process involves two main subsequent pathways for ring cleavage:

Ortho-cleavage: The catechol ring is broken between two adjacent carbon atoms that carry hydroxyl groups. unesp.brmdpi.com

Meta-cleavage: The ring is cleaved at a bond adjacent to the hydroxylated carbons. unesp.brresearchgate.net

Anaerobic Degradation

In the absence of oxygen, microorganisms employ different biochemical strategies. The central pathway for the anaerobic degradation of many aromatic compounds is the benzoyl-CoA pathway. nih.govresearchgate.net Degradation begins with the activation of the aromatic acid (like benzoate, derived from the side-chain degradation) to its coenzyme A (CoA) thioester, such as benzoyl-CoA. nih.govnih.govresearchgate.net This activation is a crucial step that prepares the stable aromatic ring for reduction and subsequent cleavage without the use of oxygenases. nih.govresearchgate.net The dearomatized ring is then opened hydrolytically, and the resulting aliphatic compound is metabolized further, often to acetate, which can be used by other microbes. nih.govoup.com This entire process can be coupled to different forms of anaerobic respiration, using electron acceptors like nitrate, sulfate, or iron(III). nih.govoup.com

A diverse range of microorganisms has evolved the enzymatic machinery necessary to degrade aromatic hydrocarbons. These microbes are key players in the natural attenuation and bioremediation of contaminated environments.

Key Microbial Species:

| Microbial Genus | Type | Known Substrates | Relevance to this compound Degradation |

| Pseudomonas | Bacterium | Phenylalkanoic acids, Phenanthrene, Benzo(a)pyrene | Capable of β-oxidation of side chains and aromatic ring cleavage. Pseudomonas putida is known to have two distinct β-oxidation pathways for n-alkanoic and n-phenylalkanoic acids. researchgate.netnih.govmdpi.com |

| Candida | Yeast | Phenylalkanes, Phenol (B47542) | Candida maltosa can degrade phenylalkanes by oxidizing the alkyl side chain, leading to the accumulation of phenylacetic acid and benzoic acid. researchgate.netnih.gov |

| Alcanivorax | Bacterium | n-Alkylbenzenes, n-Alkylcyclohexanes | Degrades long alkyl side chains primarily through β-oxidation, producing benzoic and phenylacetic acids. nih.gov |

| Rhodococcus | Bacterium | Phenol, Aromatic Hydrocarbons | Possesses robust enzymatic systems, including phenol hydroxylases and catechol dioxygenases, for aromatic degradation. mdpi.com |

| Thauera | Bacterium | Aromatic Compounds (anaerobic) | A model organism for studying anaerobic degradation via the benzoyl-CoA pathway under denitrifying conditions. oup.com |

Key Enzyme Systems:

The breakdown of compounds like this compound relies on a cascade of specific enzymes:

Esterases: These enzymes would catalyze the initial hydrolysis of this compound into methanol (B129727) and 6-phenylhexanoic acid.

Acyl-CoA Synthetases: In both aerobic and anaerobic pathways, these enzymes activate the resulting phenylalkanoic acid by attaching a Coenzyme A molecule, a prerequisite for β-oxidation. nih.gov

β-Oxidation Enzymes: This suite of enzymes (acyl-CoA dehydrogenase, enoyl-CoA hydratase, etc.) is responsible for shortening the alkyl side chain. nih.govtandfonline.com

Monooxygenases and Dioxygenases: Crucial for aerobic degradation, these enzymes incorporate oxygen atoms into the aromatic ring, hydroxylating it to form intermediates like catechol, which destabilizes the ring for cleavage. unesp.brresearchgate.net

Benzoyl-CoA Reductase: A key enzyme in the anaerobic pathway, it catalyzes the challenging dearomatization of the benzoyl-CoA intermediate, breaking the ring's stability without oxygen. researchgate.netoup.com

Bioremediation Potential of Phenylalkanoate-Degrading Microorganisms

The metabolic capability of microorganisms to degrade phenylalkanoates and related aromatic compounds forms the basis of bioremediation, an environmentally friendly and cost-effective technology for cleaning up contaminated sites. tandfonline.commdpi.com This process can be implemented through several strategies:

Natural Attenuation: This involves monitoring the natural degradation of contaminants by indigenous microbial populations without intervention. Its success depends on the presence of suitable microbes and favorable environmental conditions.

Biostimulation: This strategy involves stimulating the native microbial population by adding nutrients (like nitrogen and phosphorus), oxygen, or other amendments to the contaminated environment, thereby enhancing the rate of degradation. nih.gov

Bioaugmentation: This approach involves introducing specific, highly efficient pollutant-degrading microorganisms or microbial consortia into a contaminated site to supplement the indigenous population. mdpi.comfrontiersin.org Bacterial consortia, which are mixtures of different microbial strains, are often more effective because different species can work together to degrade a compound and its metabolic byproducts. nih.govmdpi.com

Strains of Pseudomonas, Rhodococcus, and Candida are prime candidates for bioaugmentation strategies targeting soils and water contaminated with aromatic esters and hydrocarbons due to their proven degradative capabilities. researchgate.netmdpi.comnih.gov The effectiveness of bioremediation is influenced by factors such as contaminant bioavailability, soil type, temperature, pH, and the presence of other toxic substances. mdpi.com

Conversion of Biomass-Derived Feedstocks to Esters for Biofuel Applications

The synthesis of methyl esters, the chemical class to which this compound belongs, is a cornerstone of the biofuel industry, particularly in the production of biodiesel. mdpi.com Biodiesel consists of fatty acid methyl esters (FAMEs) and is produced from renewable biological sources like vegetable oils, animal fats, and microalgae. mdpi.comresearchgate.net

The primary method for producing these esters is a chemical reaction called transesterification . srsbiodiesel.comnih.gov

The Transesterification Process:

Transesterification is the reaction of a triglyceride (the main component of fats and oils) with an alcohol, typically methanol, in the presence of a catalyst to produce FAMEs (biodiesel) and glycerol (B35011) as a byproduct. nih.govpsu.edu

Key Parameters in Transesterification for Biofuel Production:

| Parameter | Description | Typical Conditions |

| Feedstock | The source of triglycerides. Can include waste cooking oil, soybean oil, canola oil, palm oil, and lipids from microalgae. mdpi.comnih.gov | Varies based on availability and cost. |

| Alcohol | Most commonly methanol (to produce methyl esters) due to its low cost and high reactivity. Ethanol can also be used. srsbiodiesel.compsu.edu | An excess molar ratio (e.g., 6:1 alcohol to oil) is used to drive the reaction to completion. nih.govpsu.edu |

| Catalyst | Can be alkaline (e.g., NaOH, KOH), acidic, or enzymatic (lipases). Alkaline catalysts are common in industrial processes. srsbiodiesel.compsu.edu | Concentration typically ranges from 0.5% to 2% by weight of the oil. mdpi.com |

| Temperature | The reaction is often heated to increase the rate. | Typically between 40°C and 65°C. Temperatures above the boiling point of methanol (65°C) require a pressurized reactor. psu.edu |

| Reaction Time | The duration needed to achieve high conversion yields. | Can range from 30 minutes to several hours depending on other conditions. nih.gov |

This process demonstrates a well-established industrial pathway for converting complex biological lipids from various biomass sources into simpler methyl esters, which can be used as a renewable and more environmentally friendly alternative to petroleum-based diesel fuel. mdpi.com

Emerging Research Frontiers and Future Perspectives

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

Machine learning models, such as random forests and neural networks, are trained on extensive reaction databases to predict the success and yield of a given chemical transformation. pharmaceutical-technology.comacs.org For the synthesis of Methyl 6-phenylhexanoate, which could be formed via Fischer-Speier esterification, AI can predict the most effective acid catalyst, optimal temperature, and reaction time by learning from thousands of similar esterification reactions. rsc.org These models can assess the likelihood of a reaction's success and even predict suitable catalysts, solvents, and reagents. acs.orgmit.edu

| AI/ML Model/Tool | Application in Chemical Synthesis | Relevance to this compound |

|---|---|---|

| Neural Networks | Predicting reaction outcomes, yields, and optimal conditions by learning from large datasets. acs.orgmit.edu | Could predict the most effective catalyst and temperature for the esterification of 6-phenylhexanoic acid. |

| Random Forest | Predicts reaction yields by building multiple decision trees and averaging the results. pharmaceutical-technology.com | Can estimate the potential yield of this compound synthesis under various conditions. |

| Retrosynthesis Software (e.g., Synthia, IBM RXN) | Deconstructs a target molecule to propose efficient and novel synthetic pathways from available starting materials. chemcopilot.com | Can generate multiple synthesis routes for this compound, optimizing for cost and sustainability. |

| Generative AI Models | Aids in the discovery of novel molecules and improves use cases for Computer-Assisted Synthesis Planning (CASP). researchnester.com | Could be used to design novel derivatives of this compound with desired properties. |

Sustainable Synthesis and Green Chemistry Approaches

The principles of green chemistry are increasingly guiding the development of synthetic routes to minimize environmental impact. epa.govsolubilityofthings.com For the synthesis of esters like this compound, these principles offer a framework for creating more sustainable and efficient processes. organic-chemistry.org

Key tenets of green chemistry applicable to this compound include:

Waste Prevention : Designing syntheses to produce minimal waste is a primary goal. epa.govacs.org This involves optimizing reactions to achieve high yields and reduce byproducts.

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Esterification reactions, if driven to completion, can have excellent atom economy.

Safer Solvents : Traditional esterification might use solvents like toluene. Green chemistry encourages the use of safer, more environmentally benign solvents, such as dimethyl carbonate or even deep eutectic solvents. rsc.orgsemanticscholar.org In some cases, reactions can be designed to be solvent-free. wikipedia.org

Energy Efficiency : Conducting reactions at ambient temperature and pressure minimizes energy consumption. epa.gov While some esterifications require heat, the use of highly efficient catalysts can lower the required temperature, thus saving energy. organic-chemistry.org

Use of Catalysts : Catalytic reagents are superior to stoichiometric ones because they are used in small amounts and can be recycled. organic-chemistry.org Instead of stoichiometric amounts of strong acids like sulfuric acid, solid acid catalysts or enzymes can be used, which are often easier to separate and reuse. researchgate.net

Renewable Feedstocks : Utilizing starting materials derived from renewable sources, such as agricultural products, is a core principle. epa.gov While the phenyl group in this compound is typically derived from petroleum feedstocks, ongoing research into bio-based aromatics could provide sustainable alternatives in the future.

| Green Chemistry Principle | Application to Ester Synthesis | Example for this compound Synthesis |

|---|---|---|

| Prevention of Waste | Optimize reaction conditions to achieve near-quantitative conversion, minimizing the need for purification and reducing byproducts. solubilityofthings.com | Using a highly selective catalyst to avoid side reactions during the esterification of 6-phenylhexanoic acid. |

| Maximize Atom Economy | Design reactions where the maximum number of reactant atoms are incorporated into the final product. acs.org | Direct esterification of 6-phenylhexanoic acid with methanol (B129727) produces only water as a byproduct, leading to a high atom economy. |

| Safer Solvents and Auxiliaries | Replace hazardous solvents (e.g., dichloromethane, DMF) with greener alternatives like dimethyl carbonate or conduct reactions in solvent-free systems. rsc.orgwikipedia.org | Performing the synthesis in a recyclable deep eutectic solvent instead of a traditional organic solvent. semanticscholar.org |

| Design for Energy Efficiency | Use highly active catalysts that allow the reaction to proceed at lower temperatures and pressures. epa.gov | Employing a biocatalyst (enzyme) that functions efficiently at or near room temperature. |

| Use of Catalysts | Employ recyclable catalysts (e.g., solid acids, enzymes) instead of stoichiometric reagents that are consumed in the reaction. organic-chemistry.orgacs.org | Using an immobilized lipase (B570770) enzyme, which can be filtered off and reused for multiple reaction cycles. nih.gov |

Novel Biocatalytic Systems for Phenylalkanoate Transformations

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful green alternative to traditional chemical synthesis. nih.gov For the synthesis and transformation of phenylalkanoates like this compound, enzymes such as lipases are particularly relevant. nih.govscielo.br Lipases are hydrolase enzymes that can catalyze the formation of ester bonds in low-water environments, making them ideal for esterification and transesterification reactions. scielo.br

The advantages of using biocatalysts are numerous:

Mild Reaction Conditions : Enzymes typically operate under mild conditions (near-neutral pH and room temperature), which reduces energy consumption and minimizes the formation of degradation byproducts. nih.gov

High Selectivity : Enzymes exhibit high chemo-, regio-, and enantioselectivity, meaning they can target specific functional groups on a molecule without the need for protecting groups. acs.orgnih.gov

Environmental Compatibility : Enzymes are biodegradable and non-toxic, aligning perfectly with the principles of green chemistry. nih.gov

Research is focused on discovering new, robust enzymes and improving existing ones through protein engineering. researchgate.net For instance, immobilized lipases, where the enzyme is attached to a solid support, are highly sought after as they can be easily recovered and reused, enhancing the cost-effectiveness of the process. frontiersin.orgnih.gov Phenylalanine ammonia (B1221849) lyases (PALs) are another class of enzymes being explored for the amination of related structures like cinnamic acids, showcasing the potential for enzymatic modification of phenyl-containing molecules. frontiersin.orgillinois.edu The development of enzymatic cascades, where multiple enzymes work in a one-pot sequence, could enable the synthesis of complex derivatives from simple precursors. researchgate.net

| Enzyme Class | Biocatalytic Function | Potential Application for Phenylalkanoates |

|---|---|---|

| Lipase | Catalyzes esterification, transesterification, and hydrolysis of esters. scielo.br | Synthesis of this compound from 6-phenylhexanoic acid and methanol or via transesterification. nih.gov |

| Esterase | Similar to lipases, catalyzes the hydrolysis and synthesis of esters, often with high specificity. wikipedia.org | Highly specific synthesis or selective hydrolysis of phenylalkanoate esters. |

| Ammonia Lyase | Catalyzes the addition of ammonia to a double bond to form an amino acid. frontiersin.org | Could be used in synthetic pathways to create amino-functionalized phenylalkanoate precursors. |

| Transaminase | Catalyzes the transfer of an amino group from a donor molecule to a keto acid acceptor. illinois.edu | Introduction of an amine group at a specific position on the phenylalkanoate backbone. |

Advanced Spectroscopic and In Situ Monitoring Techniques for Reaction Kinetics

Understanding reaction kinetics—how fast a reaction proceeds and through what mechanism—is crucial for process optimization. Traditional methods often rely on taking samples at various time points for offline analysis, a process that can be slow and may not capture transient intermediates. mt.com Advanced spectroscopic techniques now allow for in situ, real-time monitoring of reactions as they occur. mt.com

For the synthesis of this compound, these methods provide a continuous stream of data, offering deep insights into the reaction's progress.

In Situ Fourier-Transform Infrared (FTIR) Spectroscopy : Techniques like ReactIR™ use an infrared probe inserted directly into the reaction vessel. mt.com This allows for the tracking of reactant consumption and product formation by monitoring the characteristic vibrational frequencies of functional groups. scielo.org.co For example, during esterification, one could observe the decrease of the carboxylic acid's O-H stretch and the simultaneous increase of the ester's C=O stretch. mdpi.comnih.gov

In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy : Flow-NMR spectroscopy enables the real-time monitoring of reactions by continuously flowing the reaction mixture through an NMR spectrometer. acs.orgbruker.com This technique is exceptionally powerful as it provides detailed structural information and quantitative data on the concentration of all species in the reaction, including reactants, products, and any intermediates that may form. magritek.commpg.de This allows for the precise determination of reaction rates and mechanistic pathways. rsc.org

These advanced monitoring tools are a key component of the 12 Principles of Green Chemistry, specifically "Real-time analysis for Pollution Prevention," as they allow for precise control to minimize byproduct formation. epa.govacs.org

| Technique | Principle | Information Gained for this compound Synthesis |

|---|---|---|

| In Situ FTIR (e.g., ReactIR) | Monitors changes in the infrared absorption of specific functional groups in real-time. mt.com | Tracks the disappearance of the carboxylic acid and alcohol, and the appearance of the ester and water, providing kinetic data. scielo.org.comdpi.com |

| In Situ/Flow NMR | Provides detailed structural and quantitative information by flowing the reaction mixture through an NMR spectrometer. bruker.commagritek.com | Allows for unambiguous identification and quantification of reactants, products, and transient intermediates, enabling detailed mechanistic studies. mpg.dersc.org |

| Raman Spectroscopy | Measures the inelastic scattering of monochromatic light to probe vibrational modes, complementary to FTIR. | Can monitor reactions in aqueous media and is sensitive to non-polar bonds, offering an alternative way to track reaction progress. |

Exploration of New Chemical Space through Derivatization

This compound serves as a versatile scaffold for the creation of new molecules through derivatization—the process of chemically modifying a compound to produce a new one with different properties. researchgate.net Exploring this "new chemical space" is fundamental to discovering compounds with novel applications in materials science, fragrance, and pharmaceuticals. Derivatization modifies the functional groups of the analyte to enable analysis of compounds that might otherwise be difficult to monitor. gcms.czlibretexts.org

Several key transformations can be applied to this compound:

Hydrolysis : The ester can be hydrolyzed back to the parent carboxylic acid, 6-phenylhexanoic acid, under acidic or basic conditions. This acid can then be used as a building block for other syntheses.

Amidation : The ester can be converted into a primary or secondary amide by reacting it with ammonia or a primary/secondary amine. youtube.com This reaction opens the door to a large family of N-substituted 6-phenylhexanamides, which may have interesting biological or material properties. nih.govorganic-chemistry.org

Reduction : The ester group can be reduced using a reagent like lithium aluminum hydride to yield the corresponding primary alcohol, 6-phenylhexan-1-ol. This alcohol is another valuable intermediate for further chemical transformations.

Reactions on the Phenyl Ring : The aromatic ring can undergo reactions such as nitration, halogenation, or sulfonation, allowing for the introduction of new functional groups that can dramatically alter the molecule's properties.

Each of these derivatives represents a new point in chemical space, with potentially unique physical, chemical, and biological characteristics waiting to be explored.

| Derivative Class | Synthesis Method from this compound | Potential Utility |

|---|---|---|

| Carboxylic Acid (6-phenylhexanoic acid) | Base or acid-catalyzed hydrolysis. | Intermediate for synthesis of other derivatives (amides, different esters). |

| Amides (e.g., 6-phenylhexanamide) | Reaction with ammonia or amines (aminolysis). nih.gov | Potential for new polymers, biologically active molecules, or materials. |

| Primary Alcohol (6-phenylhexan-1-ol) | Reduction of the ester group (e.g., with LiAlH4). | Fragrance component, precursor for ethers and other esters. |

| Substituted Phenyl Derivatives | Electrophilic aromatic substitution (e.g., nitration, halogenation) on the phenyl ring. | Modifies electronic and steric properties, potentially leading to new applications. |

Q & A

How can researchers optimize the synthetic yield of Methyl 6-phenylhexanoate while minimizing side products?

Level : Basic

Methodological Answer :

- Catalyst Selection : Use acid catalysts (e.g., sulfuric acid) in esterification reactions under reflux conditions. Monitor reaction progress via thin-layer chromatography (TLC) to identify intermediates and byproducts .

- Purification : Employ fractional distillation or column chromatography to isolate the target compound. Purity should be confirmed using gas chromatography (GC) or high-performance liquid chromatography (HPLC) .

- Example : Adjust molar ratios of reactants (e.g., 6-phenylhexanoic acid to methanol) to favor ester formation while suppressing hydrolysis or transesterification side reactions .

What spectroscopic methods are most effective for confirming the structural integrity of this compound?

Level : Basic

Methodological Answer :

- NMR Analysis : and NMR are critical. Key peaks include:

- Mass Spectrometry : High-resolution EI-MS provides molecular ion confirmation (e.g., m/z 466.3102 [M]) .

What experimental approaches are recommended to assess the thermal and chemical stability of this compound under varying conditions?

Level : Advanced

Methodological Answer :

- Thermogravimetric Analysis (TGA) : Quantify decomposition temperatures under controlled heating rates.

- Pyrolysis Studies : Analyze fragmentation patterns via mass spectrometry. For example, Meyerson and Leitch observed M-32 fragment formation due to hydrogen transfer during pyrolysis .

- Solution Stability : Test hydrolysis in acidic/basic media using HPLC to track degradation products .

How can in vitro models be designed to evaluate the enzymatic interactions of this compound with pancreatic lipase?

Level : Advanced

Methodological Answer :

- Enzyme Assays : Use colorimetric assays (e.g., p-nitrophenyl esters) to measure lipase inhibition. Include controls (e.g., orlistat) for comparative IC calculations .

- Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition mechanisms (competitive/non-competitive) .

- Structural Insights : Molecular docking simulations can predict binding interactions with the lipase active site .

What strategies should be employed to resolve contradictions in reported bioactivity data for this compound across different studies?

Level : Advanced

Methodological Answer :

- Meta-Analysis : Compare experimental conditions (e.g., pH, temperature, enzyme sources) that may affect bioactivity outcomes .

- Standardization : Adopt uniform protocols for compound purity validation (≥95% by HPLC) and enzyme activity normalization .

- Reproducibility Checks : Replicate key studies using identical reagents and instrumentation .

What detailed protocols ensure the reproducibility of this compound synthesis and characterization in academic settings?

Level : Basic

Methodological Answer :

- Documentation : Provide step-by-step synthetic procedures, including reaction times, temperatures, and purification methods .

- Data Sharing : Publish / NMR spectra, HR-MS data, and chromatograms in supplementary materials .

- Batch Consistency : Use calibrated instruments (e.g., NMR spectrometers) and certified reference standards .

What advanced computational or experimental methods elucidate the carbocation rearrangement mechanisms involving this compound?

Level : Advanced

Methodological Answer :

- Isotopic Labeling : Use deuterated analogs (e.g., D-phenyl derivatives) to track hydrogen transfer pathways during fragmentation .

- DFT Calculations : Model carbocation intermediates to predict rearrangement energetics and product distributions .

- MS/MS Analysis : Correlate fragmentation patterns (e.g., M-32/M-33 ratios) with proposed mechanisms .

How should researchers validate the purity and concentration of this compound in complex mixtures?

Level : Basic

Methodological Answer :

- HPLC-DAD/UV : Quantify using a C18 column and UV detection at 254 nm. Compare retention times with authentic standards .

- Calibration Curves : Prepare linear regression models (R ≥ 0.99) for concentration determination .

- Limit of Detection (LOD) : Establish via signal-to-noise ratios (S/N ≥ 3) for trace impurity identification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products